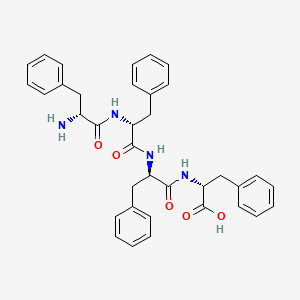
D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine: is a synthetic peptide composed of four D-phenylalanine residues. Phenylalanine is an essential aromatic amino acid that plays a crucial role in the biosynthesis of other amino acids and is a precursor for several neurotransmitters and hormones . The D-isomer of phenylalanine is not commonly found in nature but can be synthesized for various research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of D-phenylalanine residues to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the Carboxyl Group: The carboxyl group of the incoming D-phenylalanine is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated D-phenylalanine is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods: Large-scale production of this compound can be achieved using automated peptide synthesizers that follow the SPPS protocol. The process is optimized for high yield and purity, with rigorous quality control measures in place to ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone, converting them to alcohols.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is used in the study of peptide synthesis and structure-activity relationships. It serves as a model compound for understanding the behavior of synthetic peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can also be used as a substrate in enzymatic assays to investigate the activity of proteases.
Medicine: Its stability and resistance to enzymatic degradation make it a valuable candidate for developing long-lasting drugs .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a building block for more complex synthetic peptides. It is also employed in the development of biosensors and diagnostic tools .
Wirkmechanismus
The mechanism of action of D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The D-isomer configuration provides resistance to enzymatic degradation, allowing the compound to remain active for longer periods. It can inhibit enzymes like carboxypeptidase A, which degrades endorphins, thereby potentially reducing pain . The compound’s interaction with opioid receptors may also contribute to its analgesic effects .
Vergleich Mit ähnlichen Verbindungen
L-Phenylalanyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanine: The L-isomer counterpart, which is more commonly found in nature and used in biological systems.
DL-Phenylalanyl-DL-phenylalanyl-DL-phenylalanyl-DL-phenylalanine: A racemic mixture containing both D- and L-isomers.
D-Phenylalanine: A single D-isomer of phenylalanine used in various research applications.
Uniqueness: D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is unique due to its all-D-isomer configuration, which provides enhanced stability and resistance to enzymatic degradation compared to its L-isomer and racemic counterparts. This makes it particularly valuable in applications requiring prolonged activity and stability .
Eigenschaften
CAS-Nummer |
184713-37-9 |
|---|---|
Molekularformel |
C36H38N4O5 |
Molekulargewicht |
606.7 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C36H38N4O5/c37-29(21-25-13-5-1-6-14-25)33(41)38-30(22-26-15-7-2-8-16-26)34(42)39-31(23-27-17-9-3-10-18-27)35(43)40-32(36(44)45)24-28-19-11-4-12-20-28/h1-20,29-32H,21-24,37H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)/t29-,30-,31-,32-/m1/s1 |
InChI-Schlüssel |
NJNPEPZWJBIJCK-SEVDZJIVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole](/img/structure/B14272578.png)
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
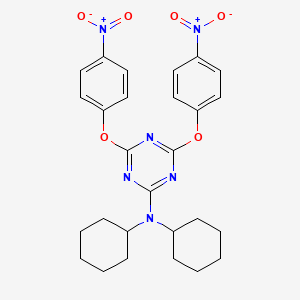
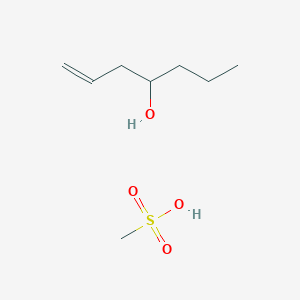
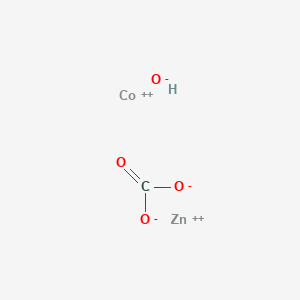
![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)

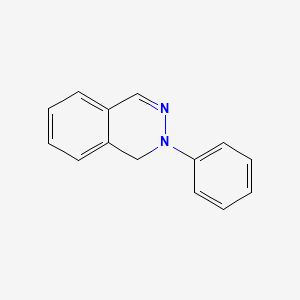
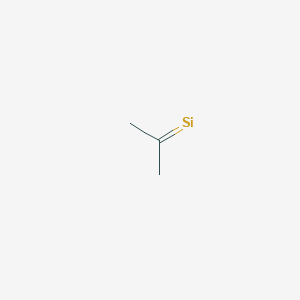
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)
![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)

![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
